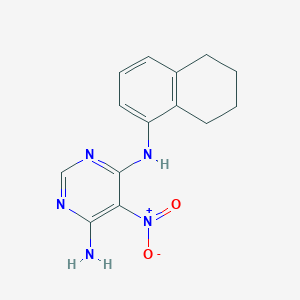

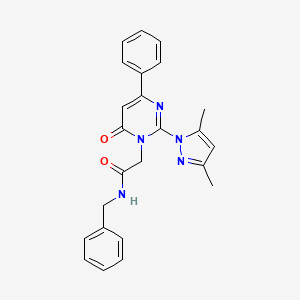

![molecular formula C18H24N2 B2546273 3,5,5-三甲基-1-(2-甲基丙基)-5,6-二氢-1H-氮杂菲并[4,3,2-cd]吲哚 CAS No. 1807988-30-2](/img/structure/B2546273.png)

3,5,5-三甲基-1-(2-甲基丙基)-5,6-二氢-1H-氮杂菲并[4,3,2-cd]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

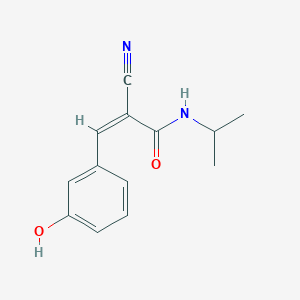

The compound "3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole" is a derivative of the azepinoindole family, a class of tricyclic compounds that have garnered interest due to their complex structure and potential biological activity. The azepinoindole core is a fused ring system combining an azepine and an indole moiety, which is a common structural feature in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of azepinoindole derivatives has been explored through various strategies. One approach involves the construction of azepino[5,4,3-cd]indoles from 2-alkynylanilines using a dearomatization strategy and a palladium(II)-catalyzed domino heterocyclization/Heck reaction . Another method reported the development of 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles with a carbon side chain at any desired position on the nucleus . These methods highlight the versatility and creativity in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of azepinoindoles is characterized by the presence of a seven-membered azepine ring fused to an indole system. The specific compound would have additional methyl groups and a 2-methylpropyl side chain, which could influence its three-dimensional conformation and, consequently, its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azepinoindoles can be quite diverse. For instance, serotonins have been shown to produce tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles through a reaction with amines under an oxygen atmosphere, and with various aldehydes under basic conditions . These reactions underscore the potential for azepinoindoles to undergo transformations that could be useful in the synthesis of complex natural products or novel pharmaceuticals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole" are not detailed in the provided papers, the structural features of azepinoindoles suggest that they would exhibit properties typical of polycyclic aromatic compounds. These might include a high degree of aromaticity, potential for electronic delocalization, and the ability to engage in pi-stacking interactions. The presence of substituents such as methyl groups and a 2-methylpropyl side chain would further influence properties like solubility, boiling and melting points, and steric effects on reactivity.

科学研究应用

合成方法和化学性质

脱芳构化策略和多米诺反应

研究人员已经开发出通过区域选择性元位官能化和钯催化的多米诺杂环化/Heck反应构建氮杂菲并[4,3,2-cd]吲哚和相关结构的简便方法。这些方法提供了获得复杂的天然产物样吲哚骨架的途径,强调了此类化合物在合成和药物化学中的重要性,因为它们具有潜在的生物活性 (郑等人,2014; 何等人,2020).

环加成和环化反应

已经建立了涉及铑催化的环加成和NHC催化的环化的新型合成路线来制备氮杂菲并吲哚。这些方法实现了化合物的区域选择性合成,突出了环加成反应在生成具有潜在治疗应用的结构多样的吲哚衍生物方面的多功能性 (郎等人,2017; 朱等人,2019).

潜在药理应用

法尼醇 X 受体激动剂

与查询化合物密切相关的氮杂菲并[4,5-b]吲哚已被确定为法尼醇 X 受体 (FXR) 的有效激动剂。这些化合物已显示出在动物模型中降低胆固醇和甘油三酯的希望,表明在治疗代谢紊乱中具有潜在的治疗应用 (弗拉特等人,2009).

血管加压素受体拮抗剂

对新型 3,4,5,6-四氢-1H-氮杂菲并[4,3,2-cd]吲哚的研究导致发现了对人 V2 受体具有高亲和力的化合物,表明其作为非肽血管加压素 V2 受体拮抗剂的潜在用途。这些发现强调了结构多样性在药物发现中的重要性,特别是在治疗低钠血症等疾病的治疗方法的开发中 (马修斯等人,2003).

属性

IUPAC Name |

10,10,12-trimethyl-3-(2-methylpropyl)-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-12(2)10-20-11-14-13(3)9-18(4,5)19-15-7-6-8-16(20)17(14)15/h6-9,11-12,19H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLWWAMDGFYIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

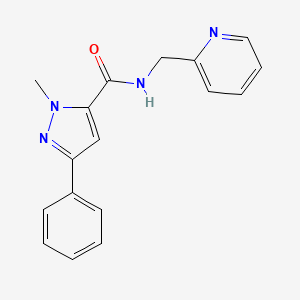

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

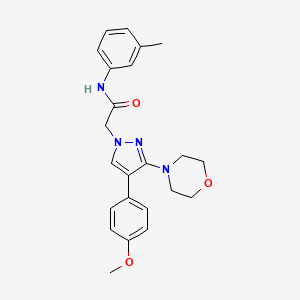

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)

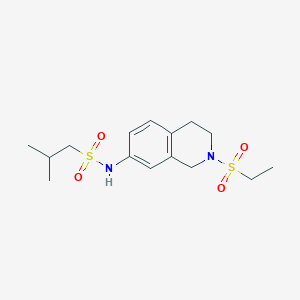

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)

![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)